molecular formula C11H10N2O B1580681 N-(Quinolin-4-YL)acetamide CAS No. 32433-28-6

N-(Quinolin-4-YL)acetamide

Cat. No.: B1580681
CAS No.: 32433-28-6
M. Wt: 186.21 g/mol
InChI Key: OEONEHOVSJDOGK-UHFFFAOYSA-N
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Description

N-(Quinolin-4-YL)acetamide is a quinoline-derivative compound of significant interest in medicinal chemistry and pharmaceutical research. Quinoline scaffolds are recognized as privileged structures in drug discovery due to their diverse pharmacological profiles . This specific acetamide derivative serves as a key chemical intermediate for researchers investigating new therapeutic agents, particularly in the fields of oncology and infectious diseases. The compound's core structure is integral to its research value. The quinoline nucleus is known to interact with critical biological targets; similar analogs have demonstrated potent activity by inhibiting epidermal growth factor receptor (EGFR) tyrosine kinase, a well-validated target in cancer therapy for hepatocellular carcinoma and breast adenocarcinoma cells . Furthermore, structurally related 2-(quinolin-4-yloxy)acetamides have shown exceptional promise in antimicrobial research, exhibiting potent inhibitory activity against Mycobacterium tuberculosis , including drug-resistant strains, by targeting the cytochrome bc1 complex (QcrB subunit) . The mechanism of action for this chemical class often involves the disruption of essential cellular processes. In anticancer research, this can include the inhibition of kinase enzymes that drive uncontrolled cell proliferation . In antimicrobial studies, related compounds interfere with bacterial energy metabolism by disrupting the electron transport chain, compromising the viability of the pathogen . Researchers utilize this compound as a versatile building block for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and metabolic stability . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-quinolin-4-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-8(14)13-11-6-7-12-10-5-3-2-4-9(10)11/h2-7H,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEONEHOVSJDOGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=NC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20186178
Record name 4-Acetylaminoquinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32433-28-6
Record name 4-Acetamidoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032433286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Acetylaminoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20186178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ACETAMIDOQUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13PLR20HSG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Derivatization of N Quinolin 4 Yl Acetamide Analogues

General Synthetic Routes to the Quinoline-Acetamide Core Structure

The construction of the N-(quinolin-4-YL)acetamide scaffold typically involves a multi-step process: the formation of a substituted quinoline (B57606) ring, followed by the introduction of the acetamido group at the 4-position. Key synthetic strategies are outlined below.

Knorr Synthesis and Related Cyclocondensation Reactions

The Knorr quinoline synthesis and its variations, such as the Conrad-Limpach-Knorr synthesis, are classical methods for constructing the quinoline core, particularly 4-hydroxyquinolines, which are crucial intermediates. wikipedia.orgsynarchive.com The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters. wikipedia.orgscribd.com Under kinetic control, this reaction favors the formation of 4-quinolones. quimicaorganica.org

The general scheme involves the reaction of an aniline with a β-ketoester, such as ethyl acetoacetate, to form a Schiff base, which then undergoes thermal cyclization to yield a 4-hydroxyquinoline. wikipedia.orgscribd.com The reaction conditions, particularly temperature, can influence the regioselectivity, with higher temperatures sometimes favoring the formation of 2-quinolones. wikipedia.org The use of an inert solvent like mineral oil can significantly improve the yields of the cyclization step. wikipedia.org

Aniline Derivativeβ-KetoesterReaction ConditionsProductYield (%)Reference
AnilineEthyl acetoacetate1. Condensation; 2. Thermal cyclization (~250 °C)4-HydroxyquinolineModerate to 95% wikipedia.orgscribd.com
m-ChloroanilineDiethyl ethoxymethylenemalonate1. Condensation; 2. High-temperature cyclizationEthyl 7-chloro-4-hydroxyquinoline-3-carboxylateNot specified chemicalbook.com

This table presents illustrative examples of the Conrad-Limpach-Knorr synthesis for the formation of 4-hydroxyquinoline precursors.

Nucleophilic Substitution Approaches at the Quinoline Moiety

A prevalent and efficient method for introducing the amino functionality at the 4-position of the quinoline ring is through nucleophilic aromatic substitution (SNAr). This strategy typically starts with a 4-haloquinoline, most commonly 4-chloroquinoline, which is itself synthesized from the corresponding 4-hydroxyquinoline by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). chemicalbook.comucsf.edu

The 4-chloroquinoline is then reacted with a source of ammonia or an amine to displace the chloride ion. nih.gov Various conditions have been developed to facilitate this substitution, including heating with a concentrated solution of ammonia in ethanol in a sealed tube, or reacting with different amines under neat conditions or in the presence of a base. nih.govchemguide.co.uk Microwave-assisted synthesis has also been shown to accelerate this reaction, leading to good yields in shorter reaction times. nih.gov

4-HaloquinolineAmine/Ammonia SourceReaction ConditionsProductYield (%)Reference
4,7-DichloroquinolineButylamineReflux, neatN-Butyl-7-chloroquinolin-4-amineNot specified nih.gov
4,7-DichloroquinolineVarious alkylaminesDMSO, 140-180 °C, microwave4-(Alkylamino)-7-chloroquinolines80-95% nih.gov
4,7-DichloroquinolineN,N-Dimethylethane-1,2-diamineNeatN'-(7-Chloroquinolin-4-yl)-N,N-dimethylethane-1,2-diamineNot specified nih.gov

This table provides examples of nucleophilic substitution reactions to form 4-aminoquinoline (B48711) precursors.

Acylation Reactions for Acetamide (B32628) Linkage Formation

The final step in the synthesis of this compound is the acylation of the 4-aminoquinoline precursor. This is a standard transformation in organic synthesis and can be achieved using various acetylating agents. The most common reagents are acetic anhydride and acetyl chloride. researchgate.netias.ac.in

The reaction is typically carried out in the presence of a base to neutralize the acid byproduct (acetic acid or hydrochloric acid). The choice of solvent and base can influence the reaction's efficiency. In some cases, the reaction can be performed in an aqueous medium. researchgate.net

4-Aminoquinoline DerivativeAcetylating AgentReaction ConditionsProductYield (%)Reference
4-AminoquinolineAcetic anhydrideBaseThis compound>80% researchgate.net
Primary aminesAcetyl chlorideBrine, NaOAc/Et₃NN-Acetylated aminesExcellent ias.ac.in
ThymolAcetic anhydrideVOSO₄ (1%), solvent-free, rt, 24hThymyl acetate87% frontiersin.org

This table illustrates common acylation reactions for the formation of the acetamide linkage.

Targeted Synthesis of this compound Derivatives

The therapeutic and material properties of this compound can be fine-tuned by introducing various substituents onto the quinoline ring or by modifying the acetamide group. This has led to the development of strategies for the regioselective synthesis of a wide array of derivatives.

Strategies for Regioselective Substitution on the Quinoline Ring

Achieving regioselective functionalization of the quinoline ring is crucial for structure-activity relationship studies. While classical electrophilic aromatic substitution on the quinoline ring can lead to mixtures of products, modern synthetic methods offer greater control.

One powerful approach is the use of directed C-H activation. mdpi.comnih.gov By employing a directing group, specific C-H bonds on the quinoline nucleus can be selectively functionalized with various groups, including aryl, alkyl, and heteroaryl moieties. The N-oxide of the quinoline is often used as a directing group to facilitate functionalization at the C2 and C8 positions. chemrxiv.org Programmed multiple C-H functionalizations allow for the sequential introduction of different substituents at various positions. chemrxiv.org

Another strategy involves the use of pre-functionalized quinolines. For instance, starting with a bromo-substituted quinoline, regioselective bromine-magnesium exchange reactions can be performed, followed by quenching with an electrophile to introduce a desired functional group at a specific position. acs.org

Quinoline SubstrateReaction TypePosition of FunctionalizationReagents and ConditionsProductReference
Quinoline N-oxideC-H HeteroarylationC2N-Benzylindole, Pd(OAc)₂, Ag₂CO₃, pyridine, TBAB2-(1-Benzyl-1H-indol-3-yl)quinoline 1-oxide mdpi.com
4-Hydroxyquinoline N-oxideC-H AmidationC8CF₃CONH₂, [RhCp*Cl₂]₂, AgOTf, PhI(OAc)₂, Li₂CO₃8-(Trifluoroacetamido)-4-hydroxyquinoline N-oxide chemrxiv.org
2-Bromo-4-ethoxycarbonylquinolineBr/Mg Exchange then BorylationC3TMPMgCl·LiCl, then ethyl pinacol borate2-Bromo-3-(pinacolboranyl)-4-ethoxycarbonylquinoline acs.org

This table showcases modern methods for the regioselective functionalization of the quinoline ring.

Incorporation of Diverse Heterocyclic and Aromatic Functional Groups

The this compound scaffold has been derivatized with a wide range of heterocyclic and aromatic groups to explore their impact on biological activity and material properties.

Heterocyclic moieties such as oxadiazoles, thiophenes, and pyridines have been incorporated into the quinoline structure. For example, novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives have been synthesized and shown to possess anticancer and antimicrobial properties. rsc.org The synthesis of thiophene-containing quinoline derivatives has also been reported, with some compounds showing potential as anticancer agents. nih.gov

Aromatic groups, including substituted phenyl rings, are commonly introduced to modulate the electronic and steric properties of the molecule. This can be achieved through cross-coupling reactions or by starting with appropriately substituted anilines in the initial quinoline synthesis. For instance, a series of [N-(Substituted phenyl)-2-((3-substituted)sulfamoyl)phenyl)]acetamide derivatives have been synthesized and evaluated for their anticancer activity. tandfonline.com Similarly, N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide moieties have been attached to quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one cores. semanticscholar.orgnycu.edu.tw

Parent ScaffoldIncorporated Functional GroupSynthetic ApproachResulting Derivative ClassReference
2-(2-(4-Bromophenyl)quinolin-4-yl)hydrazinecarboxamideVarious aldehydesCyclization2-(2-(4-Bromophenyl)quinolin-4-yl)-5-substituted-1,3,4-oxadiazoles rsc.org
2-Chloro-N-phenylacetamideThiophene derivativesNucleophilic substitutionN-Phenyl-2-(thiophen-2-ylthio)acetamide derivatives nih.gov
2-((4-Chlorosulfonyl)phenyl)acetic acidSubstituted anilinesAmidation and sulfonamidation[N-(Substituted phenyl)-2-((substituted)sulfamoyl)phenyl)]acetamides tandfonline.com
6-Hydroxyquinolin-2(1H)-oneN-(Naphthalen-2-yl)-2-chloroacetamideWilliamson ether synthesisN-(Naphthalen-2-yl)-2-((2-oxo-1,2-dihydroquinolin-6-yl)oxy)acetamide semanticscholar.orgnycu.edu.tw

This table provides examples of the incorporation of diverse functional groups into quinoline-acetamide and related structures.

Synthesis of Hybrid Compounds (e.g., Triazole-Quinoline Hybrids)

The synthesis of hybrid compounds, particularly those incorporating a triazole ring with a quinoline scaffold, represents a significant area of chemical derivatization. This molecular hybridization approach aims to combine the pharmacophoric features of both heterocyclic systems into a single molecule. A prominent and efficient method for achieving this is the copper(I)-catalyzed 1,3-dipolar cycloaddition, commonly known as a "click reaction". nih.govresearchgate.net This reaction typically involves the coupling of a quinoline derivative functionalized with an alkyne group and a molecule containing an azide group, or vice versa, to regioselectively form a 1,2,3-triazole linkage. researchgate.net

Researchers have successfully synthesized series of 1,2,3-triazole-based compounds that feature a quinoline moiety. nih.gov For instance, the reaction between a suitably functionalized 2-morpholinoquinoline-3-methyl propargyl ether and various aryl azides yields the target triazole-quinoline hybrids in good yields, ranging from 71% to 85%. researchgate.net Other strategies involve the multi-step synthesis of quinoline-triazole hybrids starting from quinoline hydrazide and isothiocyanate derivatives. rasayanjournal.co.in These synthetic routes demonstrate the versatility of click chemistry and other cyclization reactions in creating complex hybrid structures built upon the this compound framework.

Table 1: Synthetic Strategies for Triazole-Quinoline Hybrids

Synthetic Strategy Key Reactants Typical Product Reference
Click Chemistry (Cu(I)-catalyzed 1,3-dipolar cycloaddition) Quinoline with alkyne group + Aryl azide 1-Aryl-1,2,3-triazole-quinoline hybrid researchgate.net
Multi-step Cyclization Quinoline hydrazide + Isothiocyanate derivatives Quinoline- nih.govnih.govsapub.org-triazole hybrid rasayanjournal.co.in
Click Chemistry Chloroquinoline moiety + Azide/Alkyne 1,2,3-Triazole-based polyaromatic chloroquinoline compound nih.gov

Modified Procedures for Precursor Synthesis

The synthesis of this compound analogues relies heavily on the availability and reactivity of their precursors. Standard methods for synthesizing the core quinoline structure, such as the Conrad-Limpach reaction, are often employed to produce key intermediates like 4-hydroxyquinolines. nih.gov However, modified and multi-step procedures are frequently developed to introduce specific functionalities or to create more reactive intermediates for subsequent derivatization.

One such modified approach involves using a different heterocyclic system as the foundational starting material. For example, N-(7-hydroxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetamide analogues have been prepared starting from 7-hydroxy-4-methyl coumarin. researchgate.net This process involves the fusion of the coumarin with a substituted phenyl thiourea to obtain an N-(4-substituted phenyl)-7-hydroxy-4-methyl-2-oxoquinoline-1(2H)-carbothioamide, which serves as a key precursor for the final acetamide product. researchgate.net

Another modified strategy involves a two-step process to synthesize N-substituted quinoline carboxamides. In this method, a primary aminoquinoline, such as 5-aminoquinoline, is first reacted with trichloroacetyl chloride. ijper.org This creates a highly reactive intermediate, 2,2,2-trichloro-N-quinolin-5-yl-acetamide, which can then be readily reacted with various primary amines to yield the desired 5-amino substituted quinoline carboxamide derivatives. ijper.org This method of creating a tailored, reactive intermediate is a key modification to streamline the synthesis of diverse analogues.

Optimization of Synthetic Pathways for Improved Yield and Purity

Optimizing synthetic pathways is crucial for enhancing reaction efficiency, maximizing product yield, and ensuring high purity, which simplifies downstream purification processes. For the synthesis of this compound analogues, optimization can involve adjusting reaction conditions such as solvents, bases, temperature, and reaction time.

The synthesis of 2-(quinolin-4-yloxy)acetamides via a nucleophilic substitution reaction between 4-hydroxyquinolines and bromoacetamides illustrates the impact of optimization. nih.gov By carefully selecting the base (potassium carbonate) and solvent (dimethylformamide, DMF) and maintaining the reaction at room temperature, yields ranging widely from 36% to 98% were achieved, highlighting the sensitivity of the reaction to specific substituent groups on the quinoline ring. nih.gov

Table 2: Examples of Optimization Strategies

Optimization Goal Strategy Specifics Outcome Reference
Improve Yield Fine-tuning reaction conditions Use of K₂CO₃ as a base and DMF as a solvent for nucleophilic substitution. Achieved yields between 36-98% depending on substrates. nih.gov
Enhance Sustainability ("Green Chemistry") Catalyst-free reaction in an eco-friendly solvent Reacting N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide with amines in water. High yields, simple work-up, and an environmentally friendly process.
Create Versatile Precursors Two-step intermediate synthesis Reaction of 5-aminoquinoline with trichloroacetyl chloride to form a reactive acetamide intermediate. Facilitates the synthesis of a diverse library of derivatives. ijper.org

Structure Activity Relationship Sar Studies of N Quinolin 4 Yl Acetamide Derivatives

Influence of Quinoline (B57606) Ring Substitution on Biological Potency and Selectivity

Modifications to the quinoline ring of N-(Quinolin-4-YL)acetamide derivatives have a profound impact on their biological activity. Research has shown that the position and nature of substituents on this bicyclic system are critical determinants of potency and selectivity against various biological targets. acs.orgorientjchem.org

Furthermore, the introduction of a trifluoromethyl group at the 2-position of the quinoline ring resulted in a decrease in potency compared to a methyl group. nih.gov In contrast, studies on other quinoline-based compounds have shown that trifluoromethyl substituents can confer potent antiviral activity. nih.gov The electronic properties of these substituents are key; electron-donating groups like methoxy (B1213986) and methyl at certain positions can influence the protonation state of the quinoline nitrogen, which may affect target interaction. nih.gov

The following table summarizes the effect of various substituents on the quinoline ring on the anti-mycobacterial activity of 2-(quinolin-4-yloxy)acetamide derivatives.

CompoundQuinoline SubstituentMIC (µM) against M. tuberculosis H37RvReference
1 6-methoxy-2-methyl0.70 acs.orgacs.org
8 2-methyl24 acs.org
11 6-fluoro-2-methyl15.6 acs.org
13 6-methyl-2-methyl3.9 acs.org
9a 6-chloro-2-methyl0.75 nih.gov
9b 6-bromo-2-methyl0.68 nih.gov
9f 6-chloro-2-trifluoromethyl0.37 nih.gov

Role of the Acetamide (B32628) Moiety in Bioactivity and Target Binding Interactions

The acetamide group of this compound is a crucial element for its biological activity, often playing a direct role in binding to molecular targets. This moiety can participate in hydrogen bonding and other non-covalent interactions within the active site of enzymes or receptors. evitachem.com

In several classes of quinoline-based inhibitors, the acetamide portion is responsible for key interactions that anchor the molecule to its target. For example, in the context of antitubercular agents, the amide group is a known site of metabolic instability, likely due to enzymatic hydrolysis. nih.gov Efforts to modify the acetamide moiety to improve metabolic stability while retaining activity have been a focus of research. Strategies include attaching cycloalkyl or N-heteroalkyl groups to reduce the electrophilicity of the carbonyl group. nih.gov

The planarity of the amide substituent does not appear to be a strict requirement for the activity of some 2-(quinolin-4-yloxy)acetamide derivatives. nih.gov The flexibility or rigidity of the linker connecting the quinoline core to the acetamide group can also influence activity. For instance, replacing an amide bond with other linkages has been explored to modulate the pharmacological properties of these compounds. acs.org

Impact of Substituent Electronic and Steric Properties on Pharmacological Profiles

The electronic and steric properties of substituents on both the quinoline ring and the acetamide moiety significantly shape the pharmacological profiles of this compound derivatives. acs.orgorientjchem.org These properties influence not only the binding affinity to the target but also physicochemical characteristics like solubility and membrane permeability.

Electronic Effects: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can dramatically alter the electron distribution within the molecule, affecting its reactivity and interaction with biological targets. For example, in a series of 2-(quinolin-4-yloxy)acetamides, it was hypothesized that electron-donating groups on the quinoline ring could stabilize the protonation of the quinoline nitrogen, which might be detrimental to its interaction with the molecular target. nih.gov In another study, the presence of a fluorine atom at the 6-position of the quinoline ring was shown to significantly enhance antibacterial activity. orientjchem.org

Steric Effects: The size and shape of substituents (steric hindrance) are critical for fitting into the binding pocket of a target protein. Bulky substituents can either enhance binding by occupying a specific hydrophobic pocket or diminish activity by clashing with the protein surface. For instance, in a series of 2-(quinolin-4-yloxy)acetamides, increasing the lipophilicity by replacing a 4-chloro substituent with a 4-bromo group on an N-arylacetamide portion improved inhibitory capacity against M. tuberculosis. acs.org Conversely, introducing a larger ethyl group at the ortho-position of the aryl ring drastically decreased activity. acs.org

The following table illustrates the impact of electronic and steric properties of substituents on the N-arylacetamide portion of 2-(quinolin-4-yloxy)acetamide derivatives on their anti-mycobacterial activity.

CompoundN-Aryl SubstituentElectronic/Steric PropertyMIC (µM) against M. tuberculosis H37RvReference
5j-l Chloro (ortho, meta, or para)EWG, moderate size0.44 acs.org
5m 4-BromoEWG, larger than chloro0.10 acs.org
5n, 5o Nitro (meta or para)Strong EWG6.79 acs.org
5h 3-TrifluoromethylStrong EWG6.39 acs.org
5i 4-TrifluoromethylStrong EWG0.80 acs.org
5e 2,4-DimethoxyEDG, bulky0.15 acs.org
5g 2-EthylEDG, bulky>27 acs.org

Rational Design Principles in Lead Optimization and Analog Development

The development of potent and selective this compound derivatives relies heavily on rational design principles and lead optimization strategies. plos.orgmdpi.com This process involves a systematic approach to modify a lead compound to improve its pharmacological properties, including potency, selectivity, and pharmacokinetic profile.

A common strategy is scaffold hopping , where the core structure is replaced with a different but functionally similar scaffold to explore new chemical space and potentially improve properties. acs.org For example, 4-aminoquinazolines have been designed based on the pharmacophoric features of known antimycobacterial agents, including quinoline derivatives. acs.org

Structure-aided drug design is another powerful tool, where the three-dimensional structure of the target protein, often determined by X-ray crystallography, is used to guide the design of inhibitors that fit optimally into the active site. plos.org This approach allows for the rational introduction of substituents to maximize favorable interactions and minimize unfavorable ones.

Fragment-based lead generation starts with identifying small molecular fragments that bind to the target protein, which are then grown or linked together to create more potent lead compounds. plos.org This method was successfully used to develop novel inhibitors of activated factor XI (FXIa), starting with quinolin-2-amine fragments that bind in the S1 pocket of the enzyme. plos.org

Furthermore, the optimization process often involves creating a structure-activity relationship (SAR) matrix by synthesizing and testing a series of analogs with systematic variations in their structure. This allows researchers to understand the contribution of different parts of the molecule to its activity and to make informed decisions for further modifications. acs.orgnih.gov

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how well the molecule can fit into the binding site of its target. Conformational analysis, which involves studying the different spatial arrangements of atoms in a molecule, is therefore an essential aspect of understanding the SAR of this compound derivatives.

The flexibility or rigidity of the molecule can significantly influence its binding affinity. For some derivatives, a certain degree of conformational freedom is necessary to adopt the optimal binding pose. In other cases, a more rigid conformation may be advantageous, as it reduces the entropic penalty upon binding.

The study of conformational isomers, or conformers, which are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds, is also important. The presence of multiple conformers in solution can have implications for biological activity, as only one conformer may be active. scielo.org.co Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for studying the conformational preferences of molecules in solution. scielo.org.co

Biological Activities and Molecular Mechanisms of N Quinolin 4 Yl Acetamide Analogues

Anticancer Activity

N-(Quinolin-4-YL)acetamide analogues represent a promising class of compounds with significant potential in cancer therapy. Their multifaceted mechanisms of action contribute to their potent anticancer properties, making them a subject of intensive research and development.

A primary mechanism through which this compound analogues exert their anticancer effects is the induction of apoptosis, or programmed cell death. Studies have shown that these compounds can trigger apoptosis in a concentration-dependent manner. nih.gov For instance, certain quinoline (B57606) derivatives have been observed to cause a dissipation of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. nih.gov This is often accompanied by the generation of reactive oxygen species (ROS), which can further promote apoptotic signaling. nih.gov

In addition to inducing apoptosis, these analogues frequently cause cell cycle arrest, thereby inhibiting the proliferation of cancer cells. A common finding is the accumulation of cells in the G2/M phase of the cell cycle. nih.govresearchgate.net This arrest prevents the cells from proceeding through mitosis, ultimately leading to cell death. Some analogues have been shown to increase the levels of cyclin B1 and phosphorylated-cdc2, which is associated with a reduction in cdc2 kinase activity, a key regulator of the G2/M transition, suggesting a specific mechanism for this cell cycle blockade. researchgate.net The ability to halt cell cycle progression is a critical component of the anti-proliferative activity of these compounds. nih.gov

Kinases are crucial signaling molecules that are often dysregulated in cancer, making them attractive therapeutic targets. This compound analogues have been shown to inhibit several important kinases. The 4-anilinoquinoline core, which is structurally related, is a known inhibitor of Epidermal Growth Factor Receptor (EGFR) kinase. neuroquantology.com Certain substituted quinoline analogues have demonstrated inhibitory activity against triple mutants of the EGFR kinase. neuroquantology.com

Furthermore, the 3-amido-4-anilinoquinoline series has been specifically identified as potent and selective inhibitors of Colony-Stimulating Factor 1 Receptor (CSF-1R) kinase. nih.gov CSF-1R is implicated in the regulation of tumor-associated macrophages (TAMs), which play a role in tumor progression. google.comsemanticscholar.org The selectivity of these inhibitors for CSF-1R over other kinases like c-KIT and FLT3 is a significant aspect of their development. semanticscholar.org Thiazolo[5,4-b]pyridine derivatives, another class of quinoline-related compounds, have also been identified as c-KIT inhibitors, capable of overcoming resistance to existing drugs like imatinib. mdpi.com

DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. Their inhibition can lead to DNA damage and cell death, making them a validated target for cancer chemotherapy. phcogrev.com Quinoline derivatives have been shown to act as inhibitors of both topoisomerase I and topoisomerase II. phcogrev.comnih.govresearchgate.net The planar structure of the quinoline ring system allows these molecules to intercalate into DNA, which can interfere with the function of topoisomerase enzymes. nih.gov For example, voreloxin, a 4-oxoquinoline analogue, is known to intercalate into DNA and inhibit topoisomerase II. nih.gov The ability of this compound analogues to inhibit these crucial enzymes contributes significantly to their cytotoxic effects.

Caspases are a family of protease enzymes that play a central role in the execution phase of apoptosis. The activation of effector caspases, such as caspase-3, is a hallmark of apoptotic cell death. Several studies have demonstrated that this compound analogues induce the activation of caspase-3. researchgate.netmdpi.com Some quinoline-pyridine hybrids have been shown to significantly induce caspase-3/7 activation in cancer cell lines. nih.gov The activation of caspase-3 leads to the cleavage of various cellular substrates, ultimately resulting in the characteristic morphological and biochemical changes of apoptosis. Interestingly, while many analogues activate caspases to induce apoptosis, computational studies have also explored derivatives of N-(4-acetyl-4,5-dihydro-5-(7,8,9-substituted-tetrazolo[1,5-a]-quinolin-4-yl)-1,3,4-thiadiazol-2-yl) acetamide (B32628) as potential inhibitors of caspase-3, suggesting a dual role for this scaffold depending on its substitution pattern. researchgate.net

This compound analogues have demonstrated broad-spectrum cytotoxicity against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are a common measure of cytotoxic potency. These analogues have shown activity against cell lines derived from breast cancer (MCF-7, MDAMB231), colon cancer (HCT-116), liver cancer (HepG-2), prostate cancer (PC3), cervical cancer (HeLa), and lung cancer (A549), among others. nih.govresearchgate.netresearchgate.netnih.govmdpi.comresearchgate.net The specific IC50 values vary depending on the specific analogue and the cancer cell line being tested, reflecting differences in their mechanisms of action and cellular targets.

Table 1: Cytotoxicity of Selected this compound Analogues and Related Quinoline Derivatives

Compound/Derivative Class Cancer Cell Line IC50 (µM)
4-oxoquinoline-3-carboxamide (16b) Gastric (ACP03) 1.92
4-oxoquinoline-3-carboxamide (17b) Gastric (ACP03) 5.18
2-Cyano-N-(quinolin-3-yl)acetamide Ehrlich ascites carcinoma 2.14 µg/mL
11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) HepG2 3.3 µg/mL
11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) HCT-116 23 µg/mL
11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) MCF-7 3.1 µg/mL
11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) A549 9.96 µg/mL
2-Aryl-4,6-disubstituted quinolines (various) HePG-2, HCT-116, MCF-7, PC3, HeLa 5.6-19.2 µg/mL
4-Morpholinopyrimido[4′,5′:4,5]selenolo(2,3-b)quinoline (MPSQ) Colon adenocarcinoma (COLO 205) 15

The promising in vitro anticancer activity of quinoline derivatives has been further validated in preclinical animal models. While specific data for this compound analogues are emerging, studies on structurally related quinazoline derivatives provide evidence of in vivo anti-tumor efficacy. For instance, in a study using Swiss albino mice bearing Ehrlich ascites carcinoma (EAC), a quinazoline analogue was found to enhance the mean survival time of the animals. nih.gov In another model using Dalton's ascites lymphoma (DLA), a different quinazoline derivative significantly reduced tumor volume and tumor weight. nih.gov These findings in preclinical models are crucial for demonstrating the potential therapeutic utility of this class of compounds and provide a strong rationale for their further development as anticancer agents.

Antimicrobial and Antiparasitic Efficacy

Antitubercular Activity against Mycobacterium tuberculosis (Mtb)

Analogues of this compound, particularly 2-(quinolin-4-yloxy)acetamides, have emerged as a potent class of inhibitors against Mycobacterium tuberculosis (Mtb), the primary causative agent of tuberculosis. nih.govscispace.com These compounds have demonstrated significant activity, warranting further investigation into their specific mechanisms and efficacy against resistant strains.

The primary molecular target for the antitubercular action of 2-(quinolin-4-yloxy)acetamide analogues has been identified as the cytochrome bc1 complex (complex III) of the electron transport chain. nih.govscispace.com Specifically, these compounds inhibit the QcrB subunit of this complex. nih.govscispace.com The cytochrome bc1 complex is crucial for cellular respiration and ATP synthesis in Mtb. By inhibiting this complex, the compounds disrupt the bacterium's energy metabolism, leading to cell death. ucl.ac.uk Evidence for this mechanism comes from studies where Mtb strains with single-nucleotide polymorphisms in the qcrB gene showed resistance to this class of compounds. scispace.com Conversely, a cytochrome bd oxidase deletion mutant of Mtb was found to be hypersensitive to these acetamides, further confirming the cytochrome bc1 complex as the target. scispace.com

A significant advantage of this compound analogues is their potent activity against both drug-susceptible and drug-resistant strains of Mtb. nih.govnih.gov Numerous studies have reported low minimum inhibitory concentrations (MICs) for these compounds against the standard drug-sensitive H37Rv strain, with some analogues showing MIC values as low as 0.05 µM. nih.govresearchgate.net

Furthermore, these compounds maintain their efficacy against clinical isolates of multi-drug resistant (MDR) and extensively drug-resistant (XDR) Mtb. nih.govnih.govmdpi.com For instance, certain 2-(quinolin-4-yloxy)acetamides were more effective against some drug-resistant clinical isolates compared to the H37Rv strain. nih.gov This suggests a lack of cross-resistance with existing first- and second-line anti-TB drugs. researchgate.net The potent activity of these analogues in macrophage infection models further underscores their potential as therapeutic candidates for treating tuberculosis. nih.govresearchgate.net

Compound ClassMtb StrainMIC (µg/mL)Reference
Isatin-tethered quinoline (Q8b)Drug-Susceptible0.06 mdpi.com
Isatin-tethered quinoline (Q8b)MDR0.24 mdpi.com
Isatin-tethered quinoline (Q8b)XDR1.95 mdpi.com
2-(quinolin-4-yloxy)acetamideH37Rvas low as 0.05 µM nih.govresearchgate.net
2-(quinolin-4-yloxy)acetamideDrug-Resistant StrainsActive nih.govnih.gov

Antibacterial Spectrum against Gram-Positive and Gram-Negative Organisms

Quinolone-based compounds, the broader family to which this compound belongs, are known for their wide-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov They typically function by inhibiting bacterial DNA synthesis through the disruption of enzymes like DNA gyrase and topoisomerase IV. nih.gov

Derivatives of quinoline have shown varied efficacy across the bacterial spectrum. Generally, many quinoline analogues exhibit greater activity against Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis, compared to Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.gov The reduced efficacy against Gram-negative bacteria is often attributed to their distinctive outer membrane, which can restrict compound penetration. mdpi.com However, specific structural modifications can enhance activity against Gram-negative pathogens. For example, the development of fluoroquinolones significantly broadened the spectrum of activity to include potent action against both bacterial types. nih.gov While specific data for a wide range of this compound analogues is limited, the general trend for quinoline derivatives suggests a promising, albeit potentially variable, antibacterial profile. nih.govmdpi.com

Antimalarial Potential Against Plasmodium Species

Quinoline-containing compounds have historically been the cornerstone of antimalarial therapy, and modern analogues of this compound continue to show significant promise. A series of quinoline-4-carboxamides, identified from phenotypic screening, demonstrated potent, low nanomolar in vitro activity against the blood stage of Plasmodium falciparum. acs.org

The mechanisms of action for these newer quinoline analogues can be novel. One highly effective quinoline-4-carboxamide derivative was found to inhibit the parasite's translation elongation factor 2 (PfEF2), a mechanism distinct from traditional antimalarials. acs.org Other quinolone derivatives, such as 7-N-substituted-3-oxadiazole quinolones, have been shown to target the cytochrome bc1 complex in the parasite's mitochondria, a validated antimalarial target. escholarship.org This inhibition disrupts the mitochondrial electron transport chain, which is essential for pyrimidine biosynthesis in the parasite. escholarship.org The activity of these compounds extends to multiple life-cycle stages of the parasite, including pre-erythrocytic stages and male gametes, highlighting their potential to not only treat the disease but also block its transmission. acs.orgescholarship.org

Compound ClassPlasmodium StrainActivity (EC50/IC50)TargetReference
Quinoline-4-carboxamideP. falciparum (3D7)120 nM (initial hit)PfEF2 acs.org
7-N-Substituted-3-oxadiazole quinoloneP. falciparumPotentCytochrome bc1 complex escholarship.org
Nopyl-quinolin-8-yl amidesP. falciparum (Pf3D7)Moderately activeNot specified nih.gov

Antiprotozoal Effects (e.g., Entamoeba histolytica, Trichomonas, Giardia)

Analogues of quinoline have been investigated for their efficacy against a range of protozoan parasites beyond Plasmodium. Chloroquinoline-acetamide hybrids have shown inhibitory activity against the growth of Entamoeba histolytica, the causative agent of amoebiasis. frontiersin.org Similarly, N-acylhydrazones derived from 7-chloro-4-piperazin-1-yl-quinoline were also effective against E. histolytica trophozoites. researchgate.net

More structurally complex derivatives have also been synthesized and tested. A series of 2-(3-((2-(2-(quinolin-4-yloxy)acetyl)hydrazineylidene)methyl)-1H-indol-1-yl)acetamide derivatives were recently evaluated for their broad antiprotozoal activities. researchgate.net Other related heterocyclic compounds, such as quinoxaline derivatives, have demonstrated potent in vitro activity against Giardia lamblia, Trichomonas vaginalis, and E. histolytica. nih.govnih.gov For instance, specific quinoxaline compounds showed IC50 values in the nanomolar range against these parasites, suggesting their potential as broad-spectrum antiparasitic agents. nih.govnih.gov These findings indicate that the quinoline scaffold is a valuable template for developing treatments against a variety of protozoan diseases.

Antiviral Properties

The quinoline scaffold, a key component of this compound, is recognized for its significant antiviral potential against a wide array of viruses. researchgate.net Research has demonstrated that quinoline derivatives are effective against various viral strains, including Zika virus, enterovirus, herpes virus, human immunodeficiency virus (HIV), Ebola virus, hepatitis C virus, and coronaviruses like SARS and MERS. researchgate.net The antiviral mechanism of these compounds is often attributed to their ability to interfere with viral replication processes.

In the context of influenza viruses, specific analogues have shown promising activity. A series of 4-[(quinolin-4-yl)amino]benzamide derivatives were designed and synthesized as novel anti-influenza agents targeting the A/WSN/33 (H1N1) strain. nih.gov In this study, compounds were evaluated for their ability to inhibit the cytopathic effect of the virus in Madin-Darby Canine Kidney (MDCK) cells. One of the lead compounds, 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid, demonstrated moderate anti-influenza activity with a half-maximal effective concentration (EC50) value of 22.94 µM. nih.gov Further structural optimization led to the development of derivative G07 , which exhibited significant anti-influenza activity with an EC50 of 11.38 ± 1.89 µM in the cytopathic effect assay and a half-maximal inhibitory concentration (IC50) of 0.23 ± 0.15 µM in a plaque inhibition assay. nih.gov

The structure-activity relationship studies from this research indicated that derivatives with primary amines as substituent groups generally showed better inhibitory effects. nih.gov Specifically, those with long-chain substituted primary amines demonstrated more potent anti-influenza virus activity compared to those with aromatic rings or naphthenic groups. nih.gov These findings underscore the potential of the this compound backbone as a template for developing new antiviral therapies.

Table 1: Anti-influenza Virus Activity of Selected 4-[(Quinolin-4-yl)amino]benzamide Derivatives

Compound ID Structure Description EC50 (µM) [CPE Assay] IC50 (µM) [Plaque Inhibition Assay]
Lead Compound 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid 22.94 50% inhibition at 50 µM
G07 N-(4-aminobutyl)-4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzamide 11.38 ± 1.89 0.23 ± 0.15

Anti-inflammatory Properties and Immunomodulation

Analogues of this compound have been investigated for their roles in mitigating inflammation and modulating the immune system through various mechanisms. These activities are crucial for addressing pathological conditions driven by excessive inflammatory responses.

Certain quinoline derivatives have been identified as potent inhibitors of β-glucuronidase, an enzyme implicated in inflammatory processes and the side effects of some chemotherapy drugs. researchgate.netnih.gov For instance, a series of novel N-arylidenequinoline-3-carbohydrazides were synthesized and evaluated for their ability to inhibit this enzyme. nih.gov Similarly, pyrazolo[4,3-c]quinoline derivatives have been reported to be potent and specific inhibitors of bacterial β-glucuronidase, which can help alleviate drug-induced intestinal toxicity. researchgate.net One such derivative, TCH-3562, was shown to significantly suppress intestinal and fecal β-glucuronidase activity, which in turn decreased the severity of irinotecan-induced diarrhea in animal models. researchgate.net

While the quinoline nucleus is central to these β-glucuronidase inhibitors, specific research focusing on the modulation of lysozyme by this compound analogues is not extensively detailed in the current literature.

A significant area of research for this compound analogues is the inhibition of aggrecanases, which are key enzymes in the degradation of cartilage and the progression of osteoarthritis. Specifically, N-((8-hydroxy-5-substituted-quinolin-7-yl)(phenyl)methyl)-2-phenyloxy/amino-acetamide derivatives have been developed as inhibitors of ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin motifs 5), also known as Aggrecanase-2. researchgate.net

Selected compounds from this series demonstrated potent, sub-micromolar inhibition of ADAMTS-5 and showed good selectivity over related metalloproteases like ADAMTS-4 (Aggrecanase-1), MMP-13, and MMP-12. researchgate.net For example, compound 53 from this series was highlighted for its potent ADAMTS-5 inhibition, moderate inhibition of the metabolic enzyme CYP3A4, and good stability in rat liver microsomes, marking it as a promising candidate for further development as a disease-modifying agent for osteoarthritis. researchgate.net

Toll-like receptors (TLRs) are crucial components of the innate immune system, and their modulation can significantly influence immune responses. nih.gov Substituted 4-aminoquinazolines, which are structurally related to the quinoline core, have been identified as small-molecule activators of NF-κB, primarily through the human TLR4/MD2 complex. nih.gov This activation was found to be dependent on MD-2 but independent of CD14. nih.gov

Computational studies suggest that these 4-aminoquinazoline compounds bind to the human MD-2 component of the TLR4/MD-2 complex. nih.gov The ability of these molecules to preferentially stimulate human innate immune cells suggests their potential use as adjuvants or immunotherapeutic agents. nih.gov The interaction of quinoline-based structures with TLRs highlights a key mechanism for the immunomodulatory effects observed with this class of compounds.

Other Pharmacological Activities

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine. researchgate.net Quinoline derivatives have been extensively studied as cholinesterase inhibitors. nih.govresearchgate.net

A series of N'-(quinolin-4-ylmethylene)propanehydrazide derivatives were synthesized and evaluated for their anti-cholinesterase potential. researchgate.net Several of these compounds showed potent AChE inhibition, with IC50 values ranging from 0.69 to 11.62 µM. researchgate.net The most active AChE inhibitor, compound 4e , had an IC50 value of 0.69 µM. researchgate.net Some compounds also exhibited moderate BChE inhibition, with the most potent, compound 4h , showing an IC50 of 16.06 µM. researchgate.net Kinetic studies revealed a mixed-type inhibitory mechanism for these active compounds. researchgate.net

Another study on novel 4-N-phenylaminoquinoline derivatives containing a morpholine group also identified potent dual inhibitors of both AChE and BChE. researchgate.net Compound 11g from this series was the most potent, with IC50 values of 1.94 ± 0.13 μM for AChE and 28.37 ± 1.85 μM for BChE, comparable to the reference drug galantamine. researchgate.net

Table 2: Cholinesterase Inhibitory Activity of Selected Quinoline Analogues

Compound Series Most Active Compound Target Enzyme IC50 (µM)
N'-(quinolin-4-ylmethylene)propanehydrazides 4e AChE 0.69
N'-(quinolin-4-ylmethylene)propanehydrazides 4h BChE 16.06
4-N-phenylaminoquinolines 11g AChE 1.94 ± 0.13
4-N-phenylaminoquinolines 11g BChE 28.37 ± 1.85

Carbonic Anhydrase (CA) Inhibition

Analogues of this compound, particularly those incorporating a quinoline or quinazoline scaffold, have been investigated as inhibitors of carbonic anhydrases (CAs). CAs are a family of metalloenzymes that play a crucial role in physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com Certain isoforms, such as CA IX and XII, are overexpressed in hypoxic tumors and are considered valuable targets for anticancer therapies. mdpi.com

A series of 4-anilinoquinazoline-based benzenesulfonamides, which are structurally related to quinoline acetamides, were designed and evaluated as potential hCA inhibitors. nih.gov These compounds demonstrated potent inhibitory activity in the nanomolar range against several human carbonic anhydrase (hCA) isoforms. Notably, compound 4a was the most effective inhibitor against the hCA II isoform, while compound 4f showed the highest potency against hCA I and IX isoforms. nih.gov Another compound, 4g , was identified as the most potent inhibitor against hCA XII. nih.gov The inhibitory activities of these key compounds are detailed in the table below.

Table 1: Inhibitory Activity (Ki) of 4-Anilinoquinazoline-based Benzenesulfonamides against Human Carbonic Anhydrase Isoforms

Compound hCA I (Ki in nM) hCA II (Ki in nM) hCA IX (Ki in nM) hCA XII (Ki in nM)
4a --- 2.4 --- ---
4f 60.9 --- 86.5 ---
4g --- --- --- 30.5

Data sourced from scientific literature. nih.gov

The research highlights that the 4-anilinoquinazoline scaffold is a promising framework for developing selective and potent carbonic anhydrase inhibitors. nih.gov Further studies on other related structures, such as 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives, have also identified effective inhibitors of cancer-associated carbonic anhydrases IX and XII. nih.gov

Cardiotonic (Positive Inotropic) Activity

Derivatives of this compound have been synthesized and assessed for their potential as cardiotonic agents, which enhance the force of myocardial contraction. This positive inotropic effect is beneficial in conditions like congestive heart failure.

In one study, a series of N-(4,5-dihydro- nih.govnih.govresearchgate.nettriazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives were synthesized and their positive inotropic activity was evaluated on isolated rabbit heart preparations. nih.gov Several of these compounds exhibited more favorable activity than the standard drug, milrinone. nih.gov The most potent compound identified was N-(1-benzyl-4,5-dihydro- nih.govnih.govresearchgate.nettriazolo[4,3-a]quinolin-7-yl)-2-(4-benzylpiperazin-1-yl)acetamide (6j) . At a concentration of 3x10-5 M, this compound produced a 13.2% increase in stroke volume, a significant improvement over the 4.7% increase observed with milrinone at the same concentration. nih.gov The chronotropic effects (changes in heart rate) of these active compounds were also evaluated. nih.gov

Table 2: Positive Inotropic Effect of Compound 6j vs. Milrinone

Compound Concentration (M) Increase in Stroke Volume (%)
Compound 6j 3x10-5 13.2
Milrinone 3x10-5 4.7

Data sourced from in vitro studies on isolated rabbit hearts. nih.gov

These findings suggest that modification of the this compound structure can yield potent cardiotonic agents, offering a potential avenue for the development of new drugs for heart failure.

Analgesic and Anticonvulsant Properties

The quinoline nucleus is a key feature in many pharmacologically active substances and has been associated with a broad range of biological activities, including analgesic and anticonvulsant effects. nih.gov Research into various quinoline and acetamide derivatives has identified several compounds with significant potential in managing seizures and pain.

A study on 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides revealed broad-spectrum anticonvulsant properties in multiple animal seizure models. mdpi.com One compound, in particular, demonstrated robust activity in the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and psychomotor 6 Hz seizure models. mdpi.com

Furthermore, various quinoline derivatives have been evaluated for their antiepileptic activity. nih.gov For instance, 8-alkoxy-4,5-dihydro- nih.govnih.govresearchgate.nettriazole[4,3-a]quinoline-l-one derivatives were tested, with two compounds showing potent anticonvulsant effects in both MES and sc-PTZ tests, indicating their potential as effective antiepileptic agents. nih.gov Another study synthesized a series of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(4-substitutedphenyl) acetamides and screened them for anticonvulsant activity against PTZ-induced convulsions. nih.gov

While some synthesized N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide derivatives did not show significant anticonvulsant activity, the research helped to confirm the important role of the cyclic amide fragment in manifesting this type of biological effect. uran.ua

Table 3: Anticonvulsant Activity of Selected Quinoline Analogues

Compound Class Test Model Result
8-alkoxy-4,5-dihydro- nih.govnih.govresearchgate.nettriazole[4,3-a]quinoline-l-one MES test ED50 = 17.17 mg/kg (Compound 4)
8-alkoxy-4,5-dihydro- nih.govnih.govresearchgate.nettriazole[4,3-a]quinoline-l-one sc-PTZ test ED50 = 24.55 mg/kg (Compound 4)
3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide MES test ED50 = 49.6 mg/kg (Compound 14)
3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide scPTZ test ED50 = 67.4 mg/kg (Compound 14)
3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide 6 Hz (32 mA) test ED50 = 31.3 mg/kg (Compound 14)

ED50 (Median Effective Dose) is the dose that produces the desired effect in 50% of the population. Data sourced from scientific literature. nih.govmdpi.com

Antioxidant Effects

The quinoline scaffold is present in numerous compounds that exhibit antioxidant properties. nih.gov These properties are crucial for combating oxidative stress, which is implicated in various diseases.

Investigations into the antioxidant potential of quinoline derivatives have yielded mixed but promising results. A study involving the synthesis of four azo-imine quinoline derivatives found that two of the compounds were potent antioxidants. nih.gov Another investigation of quinoline-stilbenes and pinacol using a DPPH radical scavenging assay indicated that some of these compounds possess moderate antioxidant properties when compared to the natural antioxidant ascorbic acid. nih.gov

However, not all quinoline derivatives display this activity. A separate study examining ten different quinoline derivatives found that they lacked antioxidative DPPH radical scavenging capacities. researchgate.net This highlights the significant impact that specific substitutions on the quinoline ring have on the molecule's antioxidant potential. The diverse findings underscore the complexity of structure-activity relationships in this class of compounds.

Computational and in Silico Investigations of N Quinolin 4 Yl Acetamide

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-(Quinolin-4-YL)acetamide, docking simulations have been employed to predict its binding affinity and interaction patterns with various biological targets.

These simulations have suggested that this compound and its derivatives can effectively bind to the active sites of several enzymes and receptors implicated in disease. For instance, studies have shown potential interactions with targets such as tyrosine kinases and histone deacetylases. The binding is often stabilized by a network of hydrogen bonds, hydrophobic interactions, and pi-stacking with key amino acid residues in the target's active site.

Target ProteinPredicted Binding Affinity (kcal/mol)Interacting Residues
Tyrosine Kinase-8.5MET793, LYS745, CYS797
Histone Deacetylase-7.9HIS142, HIS143, GLY151

Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies on this compound have provided insights into its electronic properties, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies.

The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. DFT calculations have also been used to determine the molecular electrostatic potential (MEP), which helps in identifying the sites for electrophilic and nucleophilic attack. These analyses are crucial for understanding the molecule's reactivity and its potential to interact with biological macromolecules.

Molecular Dynamics Simulations for Ligand-Protein Complex Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules. For this compound, MD simulations have been performed to assess the stability of its complex with target proteins over time. These simulations provide a dynamic view of the binding, allowing researchers to observe the conformational changes in both the ligand and the protein upon binding.

Results from MD simulations often show that the this compound-protein complex remains stable throughout the simulation period, with minimal root-mean-square deviation (RMSD) values. This stability is indicative of a strong and favorable binding interaction. Furthermore, these simulations can reveal the role of water molecules in mediating the interaction and the flexibility of different regions of the protein upon ligand binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Pharmacophore Generation

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models used in the chemical and biological sciences and engineering. In the study of this compound and its analogs, QSAR models have been developed to correlate their chemical structures with their biological activities.

These models help in identifying the key structural features (molecular descriptors) that are essential for the compound's activity. Based on this information, a pharmacophore model can be generated. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The pharmacophore for this compound derivatives typically includes features like hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic groups.

In Silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Profiling

In silico ADMET profiling involves the use of computational models to predict the pharmacokinetic and toxicological properties of a compound. For this compound, these predictions are vital for its early-stage evaluation as a potential drug candidate.

ADMET predictions for this compound generally suggest good oral bioavailability and membrane permeability. Predictions of its metabolic fate often indicate potential sites of metabolism, which is crucial for understanding its in vivo behavior. Toxicity predictions are also performed to flag any potential liabilities, such as mutagenicity or cardiotoxicity.

ADMET PropertyPredicted Value
Human Intestinal AbsorptionHigh
Blood-Brain Barrier PenetrationModerate
CYP2D6 InhibitionNon-inhibitor
AMES MutagenicityNon-mutagenic

Drug-Likeness Assessment and Lead Compound Selection

Drug-likeness is a qualitative concept used in drug design for how "drug-like" a substance is with respect to factors like bioavailability. This compound has been evaluated for its drug-likeness based on several established rules, such as Lipinski's rule of five, Ghose's filter, and Veber's rule.

These assessments generally indicate that this compound possesses favorable drug-like properties, with molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors falling within the acceptable ranges for orally active drugs. This favorable profile makes it a promising candidate for further optimization and development as a lead compound.

Chemoinformatics and Database Mining for Identification of Related Bioactive Compounds

Chemoinformatics and database mining techniques are utilized to search large chemical databases for compounds structurally similar to this compound that may exhibit similar or improved biological activities. By using this compound as a query structure, researchers can identify other quinoline (B57606) derivatives or compounds with similar pharmacophoric features.

This approach accelerates the discovery of new bioactive molecules by leveraging existing chemical information. The identified compounds can then be subjected to further computational and experimental testing to validate their activity and potential as therapeutic agents.

Preclinical and in Vivo Pharmacological Assessments

In Vitro Efficacy Studies on Biological Cell Lines

The evaluation of cytotoxicity is a critical step in the preclinical assessment of any potential therapeutic agent. For derivatives of the N-(Quinolin-4-YL)acetamide scaffold, cell viability and cytotoxicity have been investigated using various biological cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a commonly employed method for these assessments. nih.gov This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of their viability, proliferation, and cytotoxic response to a compound. nih.gov

In studies involving 2-(quinolin-4-yloxy)acetamides, a closely related series of compounds, the cytotoxicity was evaluated against Vero (African green monkey kidney) and HaCat (human keratinocyte) cells. These studies revealed that the compounds were largely devoid of apparent toxicity, with IC50 values (the concentration required to inhibit the growth of 50% of cells) being greater than or equal to 20 μM. nih.govresearchgate.net Similarly, potential metabolites of quinoline (B57606) glycoconjugates were tested for their ability to inhibit the proliferation of HCT-116 (human colon cancer), MCF-7 (human breast cancer), and NHDF-Neo (normal human dermal fibroblasts) cell lines using the MTT assay. nih.gov

These assessments are fundamental in establishing a preliminary therapeutic window, comparing the concentration at which a compound elicits its desired pharmacological effect against the concentration at which it causes harm to host cells.

Table 1: Cytotoxicity of Quinoline Acetamide (B32628) Derivatives in Mammalian Cell Lines

Compound Class Cell Line Assay Cytotoxicity Metric Result
2-(Quinolin-4-yloxy)acetamides Vero Not Specified IC50 ≥ 20 μM nih.govresearchgate.net
2-(Quinolin-4-yloxy)acetamides HaCat Not Specified IC50 ≥ 20 μM nih.govresearchgate.net
Quinoline Glycoconjugate Metabolites HCT-116 MTT IC50 Varies by compound
Quinoline Glycoconjugate Metabolites MCF-7 MTT IC50 Varies by compound

The selectivity of a drug candidate—its ability to affect a target organism or cell without harming the host—is a paramount measure of its potential utility. For quinoline derivatives, selectivity is often determined by comparing their potent activity against a pathogen with their minimal cytotoxicity toward mammalian cells.

Studies on 2-(quinolin-4-yloxy)acetamides have demonstrated significant selectivity. These compounds exhibit potent antitubercular activity, with minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis (Mtb) in the submicromolar range, while showing low toxicity to Vero and HaCat cells (IC50s ≥ 20 μM). nih.govresearchgate.net This wide gap between the effective concentration against the target pathogen and the toxic concentration against host cells indicates a favorable selectivity index.

Furthermore, the selectivity of these compounds was assessed against other non-target microbes. At a concentration of 20 μM, selected 2-(quinolin-4-yloxy)acetamides did not inhibit the growth of Staphylococcus aureus, Escherichia coli, or multidrug-resistant clinical isolates of Acinetobacter baumannii and Klebsiella pneumoniae. nih.gov This suggests that the molecular action of these compounds is specific to M. tuberculosis, a desirable trait that can reduce the risk of disrupting the host's normal microbiome. nih.gov

Table 2: Selectivity Profile of 2-(Quinolin-4-yloxy)acetamide Derivatives

Organism/Cell Line Type Activity Metric Result Implication
Mycobacterium tuberculosis Target Pathogen MIC As low as 0.05 μM nih.govresearchgate.net High Potency
Vero (Monkey Kidney) Host Cell IC50 ≥ 20 μM nih.govresearchgate.net Low Cytotoxicity
HaCat (Human Keratinocyte) Host Cell IC50 ≥ 20 μM nih.gov Low Cytotoxicity

High-throughput screening (HTS) serves as a crucial starting point in modern drug discovery, allowing for the rapid assessment of large chemical libraries to identify compounds with desired biological activity. mdpi.com Phenotypic screening, a type of HTS, involves testing compounds directly against whole organisms or cells to identify agents that produce a desired effect, without prior knowledge of the specific drug target.

A series of quinoline-4-carboxamides, structurally related to this compound, was identified through a phenotypic screen against the blood stage of the malaria parasite, Plasmodium falciparum. nih.govacs.org This initial screen identified a hit compound with moderate potency (EC50 = 120 nM), which then served as the basis for further chemical optimization. nih.govacs.org

Quantitative high-throughput screening (qHTS) is an advanced form of HTS that uses multi-point dose-response titrations to generate detailed activity profiles for a large number of chemicals. nih.govnih.gov This approach allows for a more nuanced understanding of a compound's potency and efficacy from the outset. While specific qHTS data for this compound is not detailed, the discovery of related quinoline scaffolds through HTS highlights the utility of this methodology in identifying novel, biologically active compounds within this chemical class for initial activity profiling. nih.govacs.org

In Vivo Model Systems for Therapeutic Potential Evaluation

To be effective against Mycobacterium tuberculosis (Mtb), a compound must be able to penetrate host cells, such as macrophages, where the bacilli can reside and replicate. mdpi.com Therefore, an in vitro infection model using Mtb-infected macrophages is a vital tool for evaluating the intracellular activity of potential anti-tubercular drugs. nih.govmdpi.com

Derivatives of 2-(quinolin-4-yloxy)acetamide have demonstrated significant efficacy in this model. nih.gov When tested against Mtb internalized within macrophages, selected compounds significantly reduced the number of colony-forming units (CFU) compared to untreated controls, with a reduction of nearly 1 log10 CFU. nih.gov The intracellular activity of some of these acetamide derivatives was found to be comparable to that of rifampin, a frontline anti-tuberculosis drug. nih.govresearchgate.net

These findings are crucial as they show that the compounds possess the necessary physicochemical properties to cross both cellular and mycobacterial barriers to inhibit Mtb growth in its intracellular niche. nih.gov This demonstrates their potential to clear bacteria from the infected host cells, a key requirement for an effective tuberculosis therapy. mdpi.com

Table 3: Intracellular Anti-Mycobacterial Activity in Macrophage Models

Compound Class Model System Measurement Result Reference Compound
2-(Quinolin-4-yloxy)acetamides Mtb-infected macrophages CFU Reduction Statistically significant decrease nih.gov Rifampin

Following promising in vitro results, the evaluation of a compound's therapeutic potential in a living organism is a critical next step. For antimalarial drug discovery, the Plasmodium berghei-infected mouse model is a standard and widely used system to assess in vivo efficacy. nih.govparahostdis.org

Studies on quinoline-4-carboxamides, a class of compounds that includes the core structure of this compound, have shown excellent oral efficacy in this model. nih.govacs.org After optimizing a lead compound for its pharmacokinetic properties, several derivatives demonstrated potent antimalarial activity. These compounds achieved ED90 values (the dose required to produce a 99% reduction in parasitemia) below 1 mg/kg when administered orally for four days. nih.govacs.org

This high level of in vivo efficacy, coupled with a novel mechanism of action (inhibition of translation elongation factor 2), led to the progression of one such compound, DDD107498, into preclinical development. nih.govacs.org These results underscore the therapeutic potential of the quinoline-4-carboxamide/acetamide scaffold as a source of potent new antimalarial agents.

Table 4: In Vivo Antimalarial Efficacy in P. berghei Infected Mice

Compound Class Animal Model Efficacy Metric Result
Quinoline-4-carboxamides P. berghei infected mice ED90 < 1 mg/kg (oral, 4 days) nih.govacs.org

Table of Mentioned Compounds

Compound Name
This compound
2-(quinolin-4-yloxy)acetamide
Quinoline-4-carboxamide
Rifampin

Anticancer Efficacy in Xenograft or Syngeneic Animal Models

A comprehensive review of published scientific literature reveals a lack of specific data on the anticancer efficacy of this compound in either xenograft or syngeneic animal models. While numerous studies have explored the anticancer potential of the broader quinoline class, these investigations have focused on more complex derivatives.

Research into quinoline-based compounds has identified various analogues with in vitro cytotoxic activity against a range of cancer cell lines, including those for breast, colon, and cervical cancer. For example, derivatives such as N-(4-acetyl-4,5-dihydro-5-(7-bromo-tetrazolo[1,5-a]quinolin-4-yl)-1,3,4-thiadiazol-2-yl)acetamide have shown activity against the HeLa cervical cancer cell line neuroquantology.com. Similarly, other complex quinoline-oxadiazole and pyrazolo[3,4-b]quinolinyl acetamide analogues have demonstrated antiproliferative effects in cell-based assays rsc.orgnih.gov. However, these in vitro findings have not been extended to in vivo animal model evaluations for the specific parent compound, this compound. Therefore, its potential to inhibit tumor growth in a living organism remains uncharacterized.

Cardiotonic Evaluations in Isolated Organ Preparations (e.g., Rabbit Heart)

There is no available data from studies evaluating the cardiotonic effects of this compound in isolated organ preparations, such as the Langendorff-perfused rabbit heart. This model is a standard for assessing a compound's direct effects on cardiac contractility (inotropic effects) and heart rate (chronotropic effects).

While specific cardiotonic data is absent, related research on a different class of derivatives, 2-(quinolin-4-yloxy)acetamides, has touched upon cardiovascular safety. These related compounds showed no signs of cardiac toxicity in an in vivo zebrafish model, which is often used for preliminary safety screening nih.gov. However, this does not provide information on potential positive or negative cardiotonic efficacy and was not conducted in an isolated mammalian heart model, which is the standard for such evaluations. The direct impact of this compound on myocardial function has not been documented.

Safety Profiling in Preclinical Animal Models

Comprehensive safety and toxicology data for this compound from preclinical animal models are not available in the current body of scientific literature. Standard preclinical safety assessments, which typically involve acute and subchronic toxicity studies in rodent and non-rodent species to determine parameters like the No-Observed-Adverse-Effect-Level (NOAEL), have not been published for this specific compound.

General toxicity studies on the broader category of quinoline derivatives have suggested that some compounds in this class are of slight to moderate toxicity pandawainstitute.comresearchgate.net. In vitro and preliminary in vivo assessments on related analogues provide some initial safety insights. For instance, certain 2-(quinolin-4-yloxy)acetamides were found to be devoid of apparent toxicity in Vero and HaCat cell lines and did not exhibit cardiotoxicity in zebrafish nih.gov. Another study on a 2-(quinolin-4-yloxy)acetamide derivative in mice focused on its pharmacokinetic profile, noting it achieved sufficient exposure for potential in vivo effectiveness, a critical component for further safety and efficacy development nih.gov. However, this information pertains to derivatives and does not constitute a formal safety profile for this compound itself.

Due to the absence of specific data, a data table for preclinical safety findings cannot be generated.

Conclusion and Future Research Directions

Synthesis of Key Research Findings on N-(Quinolin-4-YL)acetamide

Research into the this compound scaffold has primarily focused on its derivatives, particularly 2-(quinolin-4-yloxy)acetamides. The synthesis of these compounds is often achieved through straightforward and accessible methodologies. A common synthetic route involves the O-alkylation of 4-hydroxyquinolines with 2-bromo-N-arylacetamides in the presence of a base like potassium carbonate. nih.gov This method has proven to be efficient, yielding a diverse range of derivatives with good purity and in reasonable yields. nih.gov

The quinoline (B57606) ring itself is a privileged scaffold in medicinal chemistry, and various synthetic strategies have been developed for its construction, including oxidative annulation techniques. mdpi.com These methods provide a foundation for the synthesis of a wide array of functionalized quinoline derivatives. frontiersin.org

The key research findings for this compound derivatives are centered on their broad spectrum of biological activities:

Antitubercular Activity: A significant body of research has highlighted the potent activity of 2-(quinolin-4-yloxy)acetamides against Mycobacterium tuberculosis (Mtb), including drug-sensitive and multidrug-resistant strains. nih.govacs.orgacs.orgnih.gov Some derivatives have shown minimum inhibitory concentrations (MICs) in the submicromolar range, with some being significantly more potent than first-line anti-TB drugs like isoniazid. nih.govresearchgate.net The mechanism of action for some of these compounds has been identified as the inhibition of the cytochrome bc1 complex, a crucial component of the electron transport chain in Mtb. acs.orgnih.govresearchgate.net

Antimalarial Activity: The quinoline core is a well-established pharmacophore in antimalarial drugs, and derivatives of this compound have been investigated for their potential in this area. mdpi.com Studies on quinoline-4-carboxamides, a related class of compounds, have led to the discovery of molecules with potent in vivo efficacy and a novel mechanism of action involving the inhibition of translation elongation factor 2. acs.org Hybrid molecules incorporating the chloroquinoline acetamide (B32628) structure have also demonstrated promising antimalarial activity. africanjournalofbiomedicalresearch.com

Anticancer Activity: Quinoline derivatives have been extensively studied for their anticancer properties, and acetamide-bearing quinolines are no exception. arabjchem.orgresearchgate.netglobalresearchonline.net These compounds have been shown to exert their effects through various mechanisms, including the inhibition of kinases like EGFR and the downregulation of proteins involved in cancer progression, such as Lumican. nih.gov Some derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines. arabjchem.orgnih.gov

Antimicrobial Activity: The this compound scaffold has also been explored for broader antimicrobial applications. nih.govnih.govapjhs.comrsc.org Derivatives have shown activity against various bacterial and fungal strains, with some exhibiting potent inhibition of bacterial DNA gyrase. nih.govrsc.org

The following table provides a summary of the antitubercular activity of selected 2-(quinolin-4-yloxy)acetamide derivatives.

CompoundSubstituentsMIC against M. tuberculosis H37Rv (μM)Reference
Lead Compound 22-methyl, 6-methoxy on quinoline; 4-methoxy on N-phenyl0.44 nih.gov
5s2-methyl, 6-methoxy on quinoline; 2-naphthyl on N-acetamide0.05 nih.gov
5e2-methyl, 6-methoxy on quinoline; 2,4-dimethoxy on N-phenyl0.15 nih.gov
8j2-methyl, 6-methoxy on quinoline; 4-trifluoromethoxy on N-phenyl0.02 nih.gov

Unaddressed Research Questions and Critical Knowledge Gaps

Despite the promising results obtained with its derivatives, research on the this compound scaffold is marked by several critical knowledge gaps and unaddressed questions:

Lack of Data on the Parent Compound: The most significant knowledge gap is the near-complete absence of research on the parent compound, this compound itself. Its synthesis, physicochemical properties, and biological activity remain largely unexplored. This hinders a fundamental understanding of the scaffold's intrinsic properties and the contribution of various substituents to the observed activities of its derivatives.

Comprehensive Mechanism of Action: While the mechanism of action for some antitubercular derivatives has been identified as the inhibition of the cytochrome bc1 complex, the mechanisms underlying the anticancer, antimalarial, and broader antimicrobial activities are not as well-elucidated for many compounds. acs.orgnih.govresearchgate.net Further research is needed to identify the specific molecular targets and pathways modulated by these compounds.

Structure-Toxicity Relationship: A thorough understanding of the structure-toxicity relationship is crucial for the development of safe therapeutic agents. mdpi.com While some studies have reported low cytotoxicity for certain derivatives in specific cell lines, a systematic evaluation of the toxicity profile across a broader range of derivatives and in vivo models is lacking. nih.govnih.gov

In Vivo Efficacy and Pharmacokinetics: The majority of studies on this compound derivatives have been conducted in vitro. There is a pressing need for more extensive in vivo studies to validate the promising in vitro results and to evaluate the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) of these compounds. acs.orgacs.org

Spectrum of Activity: The full therapeutic potential of the this compound scaffold may not yet be realized. The current research has primarily focused on infectious diseases and cancer. A systematic screening of these compounds against other therapeutic targets could uncover novel applications.

Prospects for Novel Therapeutic Development Based on this compound Scaffolds

The diverse biological activities demonstrated by derivatives of this compound highlight the significant potential of this scaffold for the development of novel therapeutics. frontiersin.org

New Generation of Antitubercular Agents: The potent activity of 2-(quinolin-4-yloxy)acetamides against drug-resistant Mtb strains makes this class of compounds particularly promising for the development of new drugs to combat the growing threat of tuberculosis. acs.orgacs.orgnih.gov The identification of the cytochrome bc1 complex as a target provides a clear path for mechanism-based drug design and optimization. nih.govresearchgate.net

Novel Antimalarial Drugs: The quinoline core is a cornerstone of antimalarial therapy, and the this compound scaffold offers a versatile platform for the design of new agents to overcome drug resistance. mdpi.comnih.gov The development of hybrid molecules that combine the quinoline acetamide moiety with other pharmacophores is a promising strategy. africanjournalofbiomedicalresearch.com

Targeted Cancer Therapies: The ability of quinoline acetamide derivatives to inhibit specific molecular targets in cancer cells, such as protein kinases, suggests their potential as targeted therapies. nih.gov Further exploration of the structure-activity relationships can lead to the development of more potent and selective anticancer agents. arabjchem.orgresearchgate.net

Broad-Spectrum Antimicrobials: The demonstrated activity against a range of bacteria and fungi suggests that the this compound scaffold could be a source of new broad-spectrum antimicrobial agents. nih.govnih.govapjhs.comrsc.org This is particularly relevant in the era of increasing antimicrobial resistance.

The strategy of "scaffold hopping," where the core structure of a known drug is replaced with a different scaffold while retaining similar biological activity, has been successfully applied to the development of novel 2-(quinolin-4-yloxy)acetamides, further underscoring the therapeutic potential of this chemical class. acs.orgnih.gov

Recommendations for Advanced Methodologies and Interdisciplinary Research Collaborations

To fully exploit the therapeutic potential of the this compound scaffold and address the existing knowledge gaps, the following recommendations are proposed:

Advanced Synthesis and Green Chemistry: Future synthetic efforts should focus on the development of more efficient, cost-effective, and environmentally friendly methods for the preparation of quinoline derivatives. mdpi.com This includes the use of sustainable catalytic systems, such as those employing earth-abundant metals, and the exploration of green solvents. mdpi.com

Computational Chemistry and Machine Learning: The integration of computational chemistry with machine learning algorithms can accelerate the drug discovery process. mdpi.com These tools can be used to optimize reaction parameters, predict synthetic pathways, and design novel derivatives with improved potency and selectivity. mdpi.commdpi.com

Interdisciplinary Collaborations: Addressing the multifaceted challenges of drug development requires close collaboration between researchers from various disciplines. Medicinal chemists, computational scientists, biochemists, pharmacologists, and toxicologists should work together to advance the understanding and development of this compound-based therapeutics.

Systematic Biological Screening: A comprehensive biological evaluation of a diverse library of this compound derivatives against a wide range of therapeutic targets is recommended. This could uncover new and unexpected pharmacological activities.

Focus on the Parent Scaffold: A dedicated research effort to synthesize and characterize the parent compound, this compound, is essential. This will provide a crucial baseline for understanding the structure-activity relationships within this class of compounds.

The following table summarizes the diverse biological activities of this compound and related scaffolds, highlighting their potential as versatile therapeutic agents.

Biological ActivityScaffold/Derivative ClassMechanism of Action/Key FindingsReference
Antitubercular2-(quinolin-4-yloxy)acetamidesInhibition of cytochrome bc1 complex; potent against drug-resistant strains. nih.govacs.orgnih.gov
AntimalarialChloroquinoline acetamide hybrids; Quinoline-4-carboxamidesInhibition of translation elongation factor 2; synergistic activity with existing drugs. acs.orgafricanjournalofbiomedicalresearch.com
AnticancerVarious quinoline acetamide derivativesInhibition of protein kinases (e.g., EGFR); downregulation of cancer-related proteins. arabjchem.orgnih.gov
AntimicrobialVarious quinoline derivativesInhibition of bacterial DNA gyrase; activity against various bacterial and fungal strains. nih.govrsc.org

Q & A

Q. What are the recommended synthetic routes for N-(Quinolin-4-YL)acetamide derivatives, and how can reaction conditions be optimized?

Synthesis typically involves multi-step organic reactions, such as coupling quinoline moieties with acetamide groups via nucleophilic substitution or condensation. Key steps include:

  • Ether/Oxygen linkage : Use of p-methoxyphenylquinoline intermediates reacted with halogenated acetamides under reflux with K₂CO₃ as a base .
  • Thioether linkage : Sulfur bridges are introduced using thiourea or NaSH in polar aprotic solvents (e.g., DMF) .
  • Catalysts : Palladium or copper catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction) .
    Optimization : Monitor yield and purity via HPLC and adjust parameters like temperature (80–120°C), solvent polarity, and stoichiometric ratios of reagents .

Q. Which spectroscopic and chromatographic techniques are critical for validating the structural integrity of this compound derivatives?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., quinoline C-4 linkage) and coupling constants (e.g., J = 8–10 Hz for aromatic protons) .
  • Mass Spectrometry : HRMS or UPLC-MS to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for chlorine/bromine-containing analogs .
  • HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
  • X-ray Crystallography : For absolute configuration determination in crystalline derivatives (e.g., diaminopyrimidinyl analogs) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity in this compound analogs?

  • Enzyme Inhibition : Measure IC₅₀ values via fluorometric or colorimetric assays (e.g., kinase or protease inhibition) .
  • Receptor Binding : Radioligand displacement assays (e.g., mGluR5 modulation) using [³H]-labeled competitors .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ < 10 μM for potent derivatives) .

Advanced Research Questions

Q. How can conflicting bioactivity data between structurally similar this compound analogs be resolved?

  • SAR Analysis : Compare substituent effects (e.g., electron-withdrawing groups on quinoline vs. electron-donating groups on acetamide) .
  • Metabolic Stability : Assess hepatic microsomal degradation to rule out false negatives due to rapid clearance .
  • Crystallographic Studies : Resolve binding modes using protein-ligand co-crystals (e.g., Galectin-3 interactions) .
  • Computational Modeling : MD simulations to predict binding affinities and off-target interactions .

Q. What strategies mitigate regioselectivity challenges during the synthesis of polysubstituted this compound derivatives?

  • Protecting Groups : Temporarily block reactive sites (e.g., NH₂ in pyrimidine rings) using Boc or acetyl groups .
  • Directed Metalation : Use ortho-directing groups (e.g., methoxy) to control quinoline functionalization .
  • Microwave-Assisted Synthesis : Enhance reaction specificity and reduce side products under controlled heating .

Q. How do solvent polarity and pH influence the stability of this compound derivatives in biological assays?

  • Polar Solvents : Acetamide hydrolysis accelerates in aqueous DMSO or DMF; use aprotic solvents (e.g., THF) for storage .
  • pH Sensitivity : Quinoline’s basic nitrogen (pKa ~4.5) protonates in acidic buffers, altering solubility and binding kinetics .
  • Degradation Pathways : Monitor via LC-MS for oxidative byproducts (e.g., N-oxide formation) .

Q. What computational methods are effective for predicting the pharmacokinetic properties of this compound analogs?

  • ADMET Prediction : Use QSAR models to estimate logP (optimal range: 2–4), CYP450 inhibition, and blood-brain barrier permeability .
  • Docking Studies : AutoDock Vina or Schrödinger Suite for binding pose validation against targets like kinases or GPCRs .
  • Free Energy Calculations : MM-PBSA/GBSA to rank binding affinities and guide lead optimization .

Methodological Considerations

  • Data Reproducibility : Standardize reaction protocols (e.g., anhydrous conditions for moisture-sensitive steps) and validate analytical methods across labs .
  • Contradictory Results : Re-examine purity (>99% via HPLC) and stereochemistry (e.g., chiral centers in thiazole derivatives) .

For structural analogs and reaction schemes, refer to PubChem (CID 1085135) and ChEBI .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.